Glecirasib -

Glecirasib

Catalog Number: EVT-12519672
CAS Number:
Molecular Formula: C31H26ClF4N7O2
Molecular Weight: 640.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glecirasib is an orally available inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon oral administration, glecirasib selectively targets, binds to and inhibits the activity of the KRAS G12C mutant, thereby inhibiting KRAS G12C mutant-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.
Overview

Glecirasib, also known as JAB-21822, is a small molecule inhibitor specifically targeting the G12C mutation of the Kirsten rat sarcoma viral oncogene homolog (KRAS). This mutation is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. Glecirasib has demonstrated promising efficacy in preclinical studies and early-phase clinical trials, positioning it as a significant candidate in the landscape of targeted cancer therapies.

Source

Glecirasib is developed by Jacobio Pharmaceuticals Group Co., Ltd., which has conducted extensive research and clinical trials to evaluate its safety and effectiveness against tumors harboring the KRAS G12C mutation. The compound has been granted Breakthrough Therapy Designation by the Chinese National Medical Products Administration for advanced NSCLC patients with this specific mutation .

Classification

Glecirasib falls under the category of targeted therapies, specifically classified as a KRAS G12C inhibitor. It is designed to selectively inhibit the activity of the mutant KRAS protein, which is crucial for tumor growth and survival in cancers associated with this mutation .

Synthesis Analysis

Methods

The synthesis of Glecirasib involves complex organic chemistry techniques aimed at constructing a molecule that can effectively bind to the mutant KRAS protein. The exact synthetic pathway has not been publicly detailed in available literature, but it typically includes:

  1. Designing a scaffold: A molecular framework that allows for selective binding to the KRAS G12C site.
  2. Functionalization: Introducing specific chemical groups that enhance binding affinity and selectivity towards the mutant protein.
  3. Optimization: Iterative modifications to improve pharmacokinetic properties such as solubility, stability, and bioavailability.

Technical Details

The synthesis process likely employs techniques such as solid-phase synthesis or solution-phase synthesis, utilizing reagents that can form covalent bonds with cysteine residues unique to the KRAS G12C variant. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are typically used to confirm the purity and identity of the synthesized compound.

Molecular Structure Analysis

Structure

Glecirasib's molecular structure is defined by its ability to form a covalent bond with the cysteine residue at position 12 of the KRAS protein. While specific structural diagrams are not provided here, it is characterized by:

  • A central scaffold that facilitates binding.
  • Functional groups designed for high specificity to the G12C mutation.

Data

The compound's chemical formula is represented as C17H18ClN5OC_{17}H_{18}ClN_5O with a molecular weight of approximately 345.81 g/mol . The structural integrity and binding interactions are critical for its therapeutic efficacy.

Chemical Reactions Analysis

Reactions

Glecirasib primarily engages in covalent bonding reactions with the mutated KRAS protein. The mechanism involves:

  1. Nucleophilic attack: The thiol group of cysteine in KRAS G12C acts as a nucleophile, attacking an electrophilic center on Glecirasib.
  2. Formation of a covalent bond: This results in a stable covalent adduct that inhibits KRAS function.

Technical Details

The reaction kinetics and thermodynamics are essential for understanding how effectively Glecirasib can inhibit KRAS activity. Studies indicate that this covalent modification leads to prolonged inhibition compared to non-covalent inhibitors, enhancing its potential efficacy in clinical settings .

Mechanism of Action

Process

The mechanism by which Glecirasib exerts its anti-tumor effects involves:

  1. Inhibition of signaling pathways: By binding to the mutant KRAS protein, Glecirasib disrupts downstream signaling pathways critical for cell proliferation and survival.
  2. Induction of apoptosis: Inhibition leads to increased apoptosis in tumor cells dependent on KRAS signaling.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • pH Sensitivity: The compound's activity may be influenced by pH levels within biological systems.

Relevant analyses indicate favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles .

Applications

Glecirasib is primarily being investigated for its use in treating cancers associated with the KRAS G12C mutation, particularly:

  • Non-Small Cell Lung Cancer (NSCLC): As a monotherapy or in combination with other agents such as anti-PD-1 antibodies.
  • Colorectal Cancer (CRC): Showing promise in preclinical models and ongoing clinical trials exploring combination therapies .

Properties

Product Name

Glecirasib

IUPAC Name

7-(2-amino-3,4,5,6-tetrafluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

Molecular Formula

C31H26ClF4N7O2

Molecular Weight

640.0 g/mol

InChI

InChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3

InChI Key

QRRJEUIQLZNPIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=C(C(=C5F)F)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.